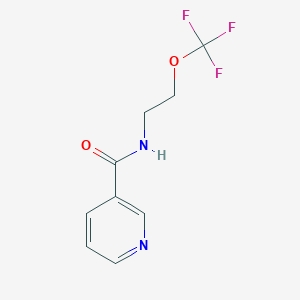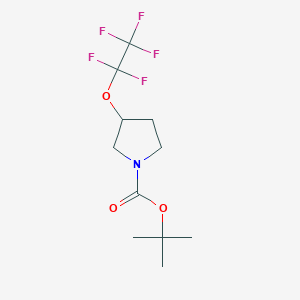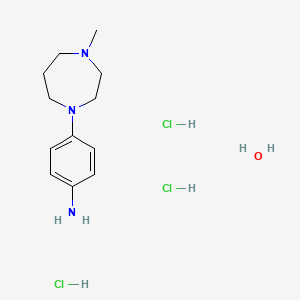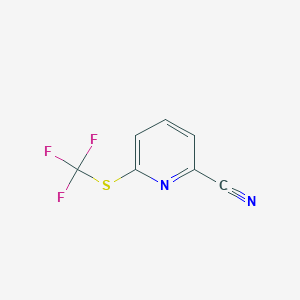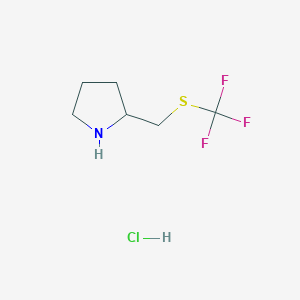
3-Trifluoromethylsulfanyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethylsulfanyl-pyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethylsulfanyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethylsulfanyl group imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of new bioactive molecules.
Mecanismo De Acción
Target of Action
Trifluoromethylated compounds, including pyrrolidine derivatives, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 3-(Trifluoromethylthio)pyrrolidine involves the trifluoromethylation of carbon-centered radical intermediates . The C(sp3)–H trifluoromethylation of pyrrolidine via decatungstate anion/copper ([W10O32]4−/Cu) dual catalysis has been theoretically investigated . Density functional theory (DFT) computations revealed that the β-regioselective activation of pyrrolidine occurs more readily than does α-regioselective activation .
Biochemical Pathways
A novel hybrid of the pyridine and pyrrolidine pathways (also known as the vpp pathway) was found in certain bacteria . This pathway has attracted much attention from microbiologists in terms of the study of their molecular and biochemical mechanisms .
Pharmacokinetics
It is known that the trifluoromethyl group plays an important role in improving the biological properties of compounds .
Result of Action
The reactivity of hydrogen atom transfer (hat) catalysts for c(sp3)–h bond activation follows the order [w10o32]4− > amine radical cation > fluorescein .
Action Environment
It is known that the steric volume of the protective group on pyrrolidine influences the c–h bond selectivity catalyzed by [w10o32]4− .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylsulfanyl-pyrrolidine typically involves the introduction of the trifluoromethylsulfanyl group onto a preformed pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with a trifluoromethylsulfanylating agent under controlled conditions. For example, the reaction of pyrrolidine with trifluoromethylsulfenyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow chemistry and catalytic processes are often employed to optimize the reaction conditions and minimize by-products. The use of automated reactors and advanced purification techniques further enhances the efficiency of industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Trifluoromethylsulfanyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the pyrrolidine ring or the trifluoromethylsulfanyl group, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidine ring or the trifluoromethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylsulfanyl group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .
Aplicaciones Científicas De Investigación
3-Trifluoromethylsulfanyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Comparación Con Compuestos Similares
3-Trifluoromethyl-pyrrolidine: Lacks the sulfanyl group but retains the trifluoromethyl group.
3-Methylsulfanyl-pyrrolidine: Contains a methylsulfanyl group instead of a trifluoromethylsulfanyl group.
3-Trifluoromethylthio-pyrrolidine: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness: 3-Trifluoromethylsulfanyl-pyrrolidine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and stability .
Propiedades
IUPAC Name |
3-(trifluoromethylsulfanyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQDCTRWWAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


